- New modified 2-aminobenzimidazole nucleosides: Synthesis and evaluation of their activity against herpes simplex virus type 1, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2484-2487
Cas no 90871-47-9 (2-Amino-1-isopropylbenzimidazole)
2-Amino-1-isopropylbenzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-1-isopropylbenzimidazole
- 1H-Benzimidazol-2-amine,1-(1-methylethyl)-
- 1H-Indole-3-methanol,a-(aminomethyl)
- 1-isopropyl-1H-benzoimidazol-2-ylamine
- 2-Amino-1-indol-3-yl-aethanol
- 2-amino-1-indol-3-yl-ethanol
- 2-Amino-1-isopropyl-benzimidazol
- 3-<2-Amino-1-hydroxy-ethyl>-indol
- 1-propan-2-ylbenzimidazol-2-amine
- 1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
- 1-isopropyl-1H-benzimidazol-2-amine
- UDJSHISPNDRJNE-UHFFFAOYSA-N
- 4997AJ
- SY027882
- AK209842
- 1-(Propan-2-yl)-1H-benzimidazol-2-amine
- 1-Isopropyl-1H-benzoimidazol-2-ylamine, AldrichCPR
- Z1356104874
- 1-(1-Methylethyl)-1H-benzimidazol-2-amine (ACI)
- Benzimidazole, 2-amino-1-isopropyl- (7CI)
- XH0052
- 90871-47-9
- 1H-Benzimidazol-2-amine,1-(1-methylethyl)-(9ci)
- 1-isopropyl-1H-benzo[d]imidazol-2-amine
- CS-0154199
- EN300-75676
- DS-10199
- Y10942
- MFCD00159972
- A1AQI
- AKOS003574137
- SCHEMBL442433
- DB-111869
- 1-ISOPROPYL-1,3-BENZODIAZOL-2-AMINE
-
- MDL: MFCD00159972
- Inchi: 1S/C10H13N3/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12)
- InChI Key: UDJSHISPNDRJNE-UHFFFAOYSA-N
- SMILES: N1=C(N)N(C(C)C)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 175.11100
- Monoisotopic Mass: 175.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 334.2±25.0°C at 760 mmHg
- Flash Point: 155.9±23.2 °C
- PSA: 44.57000
- LogP: 2.12950
- Vapor Pressure: No data available
2-Amino-1-isopropylbenzimidazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
2-Amino-1-isopropylbenzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-1-isopropylbenzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A637060-10mg |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A637060-50mg |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A637060-100mg |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 100mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ589-1g |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 95+% | 1g |
2285.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ589-100mg |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 95+% | 100mg |
553CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ589-250mg |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 95+% | 250mg |
1160CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853553-5g |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 95% | 5g |
¥5,717.70 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853553-1g |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 95% | 1g |
¥1,809.90 | 2022-01-10 | |
| ChemScence | CS-0154199-100mg |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 100mg |
$260.0 | 2022-04-26 | ||
| ChemScence | CS-0154199-250mg |
2-Amino-1-isopropylbenzimidazole |
90871-47-9 | 250mg |
$295.0 | 2022-04-26 |
2-Amino-1-isopropylbenzimidazole Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonium formate , Zinc Solvents: Ethanol ; 2 h, 60 °C
1.3 Solvents: Ethanol ; 18 h
- Indole RSK inhibitors. Part 2: Optimization of cell potency and kinase selectivity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 738-742
Production Method 3
- Synthesis, in vitro antiplatelet activity and molecular modelling studies of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones, European Journal of Medicinal Chemistry, 2013, 62, 564-578
2-Amino-1-isopropylbenzimidazole Raw materials
2-Amino-1-isopropylbenzimidazole Preparation Products
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2-Amino-1-isopropylbenzimidazole Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Amino-1-isopropylbenzimidazole
Professional Introduction to 2-Amino-1-isopropylbenzimidazole (CAS No. 90871-47-9)
2-Amino-1-isopropylbenzimidazole is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 90871-47-9, this compound represents a unique structural motif that has been explored for its potential biological activities and synthetic utility. The benzimidazole core, a well-known pharmacophore, is integrated with an amino group and an isopropyl substituent, which together contribute to its distinct chemical and biological properties.
The< strong>benzimidazole scaffold is a prominent class of compounds in drug discovery, owing to its wide-ranging biological activities. It has been extensively studied for its roles in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The introduction of an amino group at the 2-position and an isopropyl group at the 1-position of the benzimidazole ring introduces additional functionalization possibilities, enabling the exploration of novel derivatives with enhanced or modified biological profiles.
In recent years, there has been a surge in research focused on developing new benzimidazole derivatives as potential therapeutic agents. The< strong>amino group in 2-amino-1-isopropylbenzimidazole provides a site for further chemical modification, allowing for the attachment of various pharmacophoric elements. This flexibility has led to the synthesis of numerous analogs that have been evaluated for their interaction with biological targets such as enzymes and receptors.
The< strong>isopropyl substituent in this compound contributes to steric hindrance and can influence the binding affinity and selectivity of the molecule. This feature is particularly important in drug design, where optimal positioning relative to the target site is crucial for effective binding. The combination of these structural elements makes 2-amino-1-isopropylbenzimidazole a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacological entities. The benzimidazole core can serve as a backbone for larger molecules, while the amino and isopropyl groups provide handles for further functionalization. This modular approach has been successfully employed in the development of novel drugs targeting various diseases.
The< strong>pharmaceutical industry has shown particular interest in benzimidazole derivatives due to their demonstrated efficacy in preclinical studies. Several compounds based on this scaffold have advanced into clinical trials, highlighting their therapeutic promise. The structural features of 2-amino-1-isopropylbenzimidazole make it a valuable building block for such efforts.
In academic research, this compound has been utilized in studies aimed at understanding the mechanisms of action of benzimidazole-based drugs. Its unique structure allows researchers to probe interactions with biological targets at a molecular level, providing insights into how these compounds exert their effects. Such knowledge is crucial for rational drug design and optimization.
The< strong>synthetic pathways for 2-amino-1-isopropylbenzimidazole have also been explored, with several methods reported in the literature. These synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. The development of efficient synthetic strategies is essential for large-scale production and further derivative synthesis.
The< strong>biological evaluation of 2-amino-1-isopropylbenzimidazole has revealed several interesting properties. Initial studies have suggested potential activity against certain enzymes and receptors, although further research is needed to fully elucidate its therapeutic profile. These findings underscore the importance of this compound as a starting point for drug discovery efforts.
In conclusion, 2-amino-1-isopropylbenzimidazole (CAS No. 90871-47-9) represents a significant compound in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its benzimidazole core, combined with an amino group and an isopropyl substituent, offers a versatile platform for further chemical modification and drug development. As research continues to uncover new applications for this compound, it is likely to remain a key player in medicinal chemistry innovation.
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